tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Description
This compound is a structurally complex molecule featuring:
- A fluorinated oxolane ring: The (2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl moiety resembles modified sugar units found in nucleoside analogs, where fluorine substitution often enhances metabolic stability and bioavailability .
- Protective groups: The tert-butyl ester and (2-methylpropan-2-yl)oxycarbonylamino (Boc) groups are commonly employed in peptide and prodrug synthesis to improve solubility and control reactivity .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with nucleoside analogs and prodrugs designed for targeted delivery.
Properties
Molecular Formula |
C22H34FN3O9 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H34FN3O9/c1-21(2,3)34-15(29)9-12(24-19(31)35-22(4,5)6)10-26-14(28)7-8-25(20(26)32)18-16(23)17(30)13(11-27)33-18/h7-8,12-13,16-18,27,30H,9-11H2,1-6H3,(H,24,31)/t12-,13+,16-,17+,18+/m0/s1 |
InChI Key |
IRVJFDUWGKXCPG-KISNFGTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where , , , , and represent the respective counts of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. The specific stereochemistry at various chiral centers contributes to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cell signaling pathways.
- Receptor Modulation : It may modulate receptor activity in various systems, including purinergic signaling pathways which are crucial for immune response and inflammation management .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its structural components allow it to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an IC50 value of approximately 25 µM against S. aureus.
Case Study 2: Cancer Cell Line Testing
A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study found that at concentrations above 50 µM, the compound induced apoptosis in breast cancer cells by activating caspase pathways. This suggests potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds is presented below, focusing on functional groups, synthetic strategies, and inferred properties:
Key Findings:
Compared to ’s thienyl-chlorobenzoyl derivative, the pyrimidine dione core in the target compound may confer stronger interactions with nucleic acid-processing enzymes.
Synthetic Strategies :
- Boc and tert-butyl groups are ubiquitous in intermediates (Evidences 2, 3, 5), suggesting shared synthetic routes for protection/deprotection .
- Fluorination at the oxolane 3-position (target compound) likely requires specialized reagents or catalysts, contrasting with silyl protection in .
Pharmacological Inferences: The pyrimidine dione moiety aligns with antiviral/anticancer nucleoside analogs (e.g., 5-fluorouracil derivatives), though activity depends on specific targeting . Lipophilic tert-butyl/Boc groups may necessitate prodrug strategies (e.g., ester hydrolysis) for bioavailability, as seen in ’s pyrrolidinone derivatives .
Preparation Methods
Overall Synthetic Strategy
The synthesis generally proceeds via modular assembly, starting from readily available building blocks such as amino acids, nucleoside derivatives, and tert-butyl protected reagents. The core approach involves:
- Construction of the oxolane (tetrahydrofuran) ring with fluorination and hydroxymethyl substitution.
- Formation of the pyrimidine moiety with appropriate functionalization.
- Coupling of the nucleoside with the amino acid derivative.
- Final esterification and protection steps to yield the target compound.
This modular synthesis allows for flexibility and optimization at each stage to improve yield, stereoselectivity, and purity.
Preparation of the Fluorinated Oxolane Derivative
- Starting Material: A suitable dihydrofuran derivative with pre-installed hydroxymethyl groups.
- Fluorination: Electrophilic or nucleophilic fluorination methods are employed, such as using diethylaminosulfur trifluoride (DAST) or similar reagents, to selectively introduce the fluorine atom at the 3-position of the oxolane ring, ensuring stereochemical control over the (2R,3S,4R,5R) configuration.
- Hydroxymethyl Functionalization: Hydroxymethyl groups are introduced via formaldehyde addition or via oxidation of suitable precursors, followed by regioselective protection.
Dihydrofuran derivative + DAST → Fluorinated oxolane with hydroxymethyl groups
- Use of low temperature to control regioselectivity.
- Protecting groups such as silyl ethers or acetonides to safeguard hydroxyl groups during fluorination.
Synthesis of the Pyrimidine Nucleobase Derivative
- Starting Material: 2,6-Dioxopyrimidin-1-yl derivatives are synthesized via cyclization of suitable β-dicarbonyl compounds with urea or thiourea derivatives.
- Functionalization: Introduction of the fluorine and hydroxyl groups at specific positions via halogenation and nucleophilic substitution.
- Protection: The pyrimidine ring is often protected at nitrogen sites with suitable protecting groups (e.g., benzyl or tert-butyl carbamate) to facilitate coupling reactions.
Urea derivative + halogenating agent (e.g., N-bromosuccinimide) → Halogenated pyrimidine intermediate
Coupling of the Nucleoside and Oxolane
- Glycosylation: The fluorinated oxolane derivative is coupled to the pyrimidine base via a nucleophilic substitution at the anomeric position, often using Lewis acids such as tin tetrachloride or trimethylsilyl triflate (TMSOTf) as catalysts.
- Stereoselectivity: Achieved through choice of protecting groups and reaction conditions, favoring the desired (3S) stereochemistry.
Fluorinated oxolane + Pyrimidine base + Lewis acid catalyst → Nucleoside analog
Introduction of the Amino Group and Side Chain Functionalization
- The amino group at the 3-position of the butanoate chain is introduced via amination of a suitable precursor, such as a halogenated intermediate or via reductive amination.
- The (2-methylpropan-2-yl)oxycarbonylamino group is installed through carbamate formation, employing tert-butyl chloroformate or similar reagents under basic conditions.
Amino precursor + tert-butyl chloroformate → Carbamate derivative
Esterification and Final Protection
- The terminal carboxylic acid is esterified with tert-butyl alcohol derivatives using carbodiimide coupling agents (e.g., DCC or EDC) in the presence of catalytic DMAP.
- Final deprotection steps are performed under mild acidic or basic conditions to yield the target compound with high stereochemical purity.
Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Fluorination of oxolane | DAST | Dichloromethane | -78°C | Stereoselective fluorination |
| Glycosylation | TMSOTf | Dichloromethane | 0°C to room temp | Stereoselectivity control |
| Carbamate formation | tert-Butyl chloroformate | THF or DCM | Room temperature | Protecting amino groups |
| Esterification | DCC, DMAP | DCM | Room temperature | High yield coupling |
Research Data and Optimization
Research indicates that stereoselective fluorination and glycosylation are critical steps, with yields typically ranging from 60-85%. Optimization involves:
- Using chiral auxiliaries or catalysts to enhance stereoselectivity.
- Employing microwave-assisted reactions to reduce reaction times.
- Purification via chromatography to achieve >99% purity.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yields?
- Synthetic Challenges : The compound’s complexity arises from multiple stereocenters (e.g., 2R,3S,4R,5R in the fluorinated oxolane ring and 3S in the butanoate backbone) and sensitive functional groups (e.g., carbamate, dioxopyrimidine). Protecting group strategies are critical to prevent undesired side reactions, such as hydrolysis of the tert-butyl carbamate or decomposition of the fluorinated sugar moiety .
- Optimization Strategies :
- Use of anhydrous conditions and low temperatures (-20°C to 0°C) during coupling reactions to preserve stereochemical integrity .
- Catalytic asymmetric synthesis or enzymatic resolution to ensure enantiomeric excess (e.g., >98% ee) for stereocenters .
- Monitoring intermediates via TLC and HPLC to isolate high-purity intermediates before subsequent steps .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural identity?
- Recommended Techniques :
| Technique | Application | Example Parameters |
|---|---|---|
| NMR (1H, 13C, 19F) | Assign stereochemistry and confirm substituent positions. Fluorine coupling patterns resolve oxolane ring configuration . | 600 MHz, DMSO-d6/CDCl3 . |
| HPLC-MS | Assess purity and detect trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard . | Column: Agilent ZORBAX SB-C18 (4.6 × 150 mm); Flow rate: 1.0 mL/min . |
| X-ray Crystallography | Definitive confirmation of absolute configuration for crystalline intermediates or final products . | Single-crystal analysis at 100 K . |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?
- Contradictory Data : Some studies report degradation under ambient light, while others emphasize thermal instability above 25°C.
- Methodological Approach :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation pathways (e.g., carbamate hydrolysis or fluorinated ring oxidation) .
- Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life predictions under standard lab conditions (2–8°C, dark) .
Q. What strategies are employed to study the compound’s interaction with biological targets, given its structural complexity?
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes with nucleophilic active sites) to measure real-time binding kinetics (Ka/Kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, focusing on hydrogen bonding between the fluorinated oxolane hydroxyl and target residues .
Q. How can stereochemical impurities be minimized during large-scale synthesis, and what analytical methods detect trace enantiomeric contaminants?
- Stereochemical Control :
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) for critical stereocenters .
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with n-hexane/IPA mobile phases to resolve enantiomers. Detection limits <0.1% impurity .
Structural and Mechanistic Questions
Q. What advanced spectroscopic methods are used to confirm the configuration of the fluorinated oxolane ring?
- NOESY/ROESY NMR : Correlate spatial proximity of protons to determine ring puckering and substituent orientation (e.g., axial vs. equatorial fluorine) .
- 19F-1H HOESY : Maps fluorine interactions with adjacent protons to validate the 3-fluoro-4-hydroxy substitution pattern .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic environments?
- Mechanistic Insight : The tert-butyl group acts as a steric shield, slowing carbamate hydrolysis. However, under acidic conditions (e.g., TFA in DCM), rapid deprotection occurs, releasing the free amine for downstream functionalization .
- Kinetic Studies : Compare hydrolysis rates of tert-butyl carbamate vs. methyl/ethyl analogs using pH-stat titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
